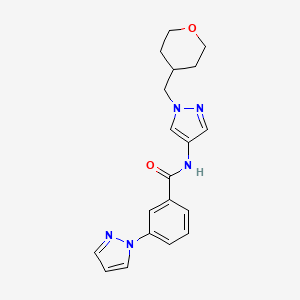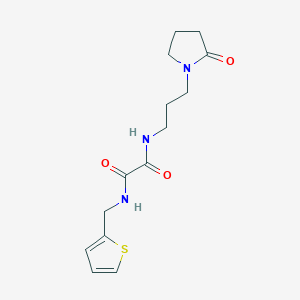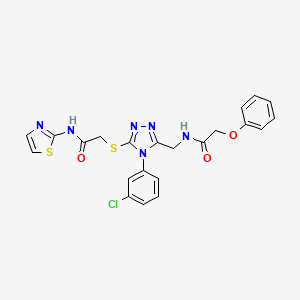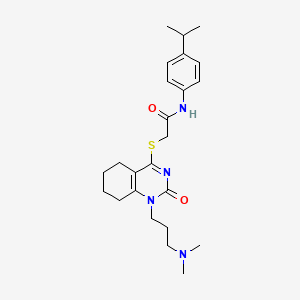![molecular formula C25H27N5O3 B2811877 9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848208-17-3](/img/structure/B2811877.png)
9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Purinediones : A study described the synthesis of various purinediones, including compounds similar to the one . These purinediones were synthesized using different methods, highlighting the versatility and adaptability of these compounds in chemical synthesis (Šimo et al., 1995).
Efficient Synthesis Techniques : Another research focused on the efficient synthesis of dihydropyrimidines, closely related to the compound of interest. This study emphasizes the importance of developing new methods for synthesizing complex molecules like purinediones (Carvalho et al., 2007).
Biological Activities and Applications
Anti-inflammatory Activity : Research has shown that substituted analogues of purine-diones exhibit anti-inflammatory activity. This finding is significant as it opens up potential therapeutic applications for these compounds in treating chronic inflammation (Kaminski et al., 1989).
Novel Synthesis Methods for Chromenopyrimidines : A study explored new methods for synthesizing chromenopyrimidines, highlighting the potential of purinediones in creating diverse pharmaceutical compounds with various biological activities (Osyanin et al., 2014).
Structural and Crystallographic Studies
Crystal Structure Analysis : Research on similar compounds, such as decahydroacridin-diones, has provided insights into the molecular and crystal structures of these types of molecules. This is crucial for understanding the chemical and physical properties of purinediones (Wang et al., 2011).
Molecular Modelling and Anticancer Activity : Studies have also focused on designing, synthesizing, and testing purine-diones for anticancer activity. This highlights the potential of these compounds in the development of new anticancer drugs (Hayallah, 2017).
Wirkmechanismus
Target of Action
The primary targets of VU0606684-1 are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .
Mode of Action
VU0606684-1 interacts with its targets by inhibiting their activities . The compound displays potent inhibitory activity against rhDHFR, TS, and AICARFT . This inhibition disrupts the folate pathway, affecting the synthesis of DNA nucleotides .
Biochemical Pathways
The affected biochemical pathway is the folate pathway . This pathway is vital for the synthesis of DNA nucleotides and involves one-carbon transfer . By inhibiting key enzymes in this pathway, VU0606684-1 disrupts DNA synthesis, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that nonclassical antifolates, such as vu0606684-1, are generally more lipophilic and enter cells through passive diffusion . This property may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The molecular and cellular effects of VU0606684-1’s action include the induction of S-phase arrest and apoptosis in cells . Specifically, studies have shown that HL-60 cells treated with a similar compound displayed these effects . The induction of apoptosis was confirmed to be acting through a lysosome-nonmitochondrial pathway .
Eigenschaften
IUPAC Name |
9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-27-22-21(23(31)30(25(27)32)14-7-11-18-9-4-3-5-10-18)29-16-8-15-28(24(29)26-22)19-12-6-13-20(17-19)33-2/h3-6,9-10,12-13,17H,7-8,11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWNMQLNTZFORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

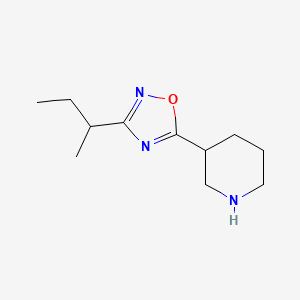

![3-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2811803.png)

![Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate](/img/structure/B2811806.png)
![N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2811807.png)



